5,6-Diamino-1-furfuryluracil
Description
5,6-Diamino-1-furfuryluracil is a modified uracil derivative featuring amino groups at the 5- and 6-positions and a furfuryl substituent at the 1-position. Its synthesis typically involves multi-step reactions, including alkylation and amidation, as demonstrated in studies on related carboxamide derivatives . The furfuryl group introduces steric bulk and aromaticity, which may influence molecular conformation and intermolecular interactions, as evidenced by X-ray crystallography and DFT calculations in similar compounds .
Properties
CAS No. |
230644-89-0 |
|---|---|
Molecular Formula |
C9H10N4O3 |
Molecular Weight |
222.20 g/mol |
IUPAC Name |
5,6-diamino-1-(furan-2-ylmethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10N4O3/c10-6-7(11)13(9(15)12-8(6)14)4-5-2-1-3-16-5/h1-3H,4,10-11H2,(H,12,14,15) |
InChI Key |
SCXRUKKEZHRRDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN2C(=C(C(=O)NC2=O)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
The table below compares key properties of 5,6-Diamino-1-furfuryluracil with two analogs: 5,6-Diamino-1-Methyluracil and 5-Fluorouracil.
*Derived from uracil (C₄H₄N₂O₂) + furfuryl (C₅H₅O) + 2 amino groups. †Calculated based on formula.
Key Observations:
- Electronic Properties: The 5,6-diamino groups in both diaminouracils contrast with the electron-withdrawing fluorine in 5-Fluorouracil, which disrupts nucleotide metabolism in cancer cells .
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